{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile
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Overview
Description
{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile is a complex organic compound characterized by the presence of benzylamino, iodo, methoxy, and phenoxy groups attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-methoxyphenol and benzylamine.
Formation of Intermediate: The initial step involves the reaction of 4-iodo-2-methoxyphenol with benzylamine under controlled conditions to form an intermediate compound.
Introduction of Acetonitrile Group: The intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to introduce the acetonitrile group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Large-scale production may also require the use of specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the iodo group, resulting in the formation of deiodinated derivatives.
Substitution: The benzylamino and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce deiodinated compounds.
Scientific Research Applications
Chemistry
In chemistry, {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential biological activity.
Medicine
In the field of medicine, this compound may be explored for its potential therapeutic applications. Research may include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
{4-[(Benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetonitrile: Similar structure but with a chlorine atom instead of iodine.
{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetonitrile: Similar structure but with a bromine atom instead of iodine.
{4-[(Benzylamino)methyl]-2-fluoro-6-methoxyphenoxy}acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogen-substituted counterparts. The combination of benzylamino, methoxy, and phenoxy groups further enhances its versatility in various applications.
Properties
CAS No. |
834897-25-5 |
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Molecular Formula |
C17H17IN2O2 |
Molecular Weight |
408.23 g/mol |
IUPAC Name |
2-[4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C17H17IN2O2/c1-21-16-10-14(9-15(18)17(16)22-8-7-19)12-20-11-13-5-3-2-4-6-13/h2-6,9-10,20H,8,11-12H2,1H3 |
InChI Key |
WEROIUFEDPERBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)I)OCC#N |
Origin of Product |
United States |
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